molecular formula C13H15NO4 B6361934 1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid CAS No. 1240570-91-5

1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B6361934
CAS No.: 1240570-91-5
M. Wt: 249.26 g/mol
InChI Key: JURAUJAHXBQRDN-UHFFFAOYSA-N
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Description

1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of 1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxyindole.

    Ethylation: The indole is ethylated using ethyl iodide in the presence of a strong base like sodium hydride.

    Carboxylation: The ethylated indole undergoes carboxylation using carbon dioxide under high pressure and temperature conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-ethyl-4,7-dimethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-14-9(13(15)16)7-8-10(17-2)5-6-11(18-3)12(8)14/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURAUJAHXBQRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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